molecular formula C9H11N5 B1487143 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2097970-10-8

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B1487143
CAS No.: 2097970-10-8
M. Wt: 189.22 g/mol
InChI Key: YUOOZERABUCZQU-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a chemical compound with the molecular formula C9H11N5 It belongs to the class of imidazo[1,2-b]pyrazoles, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve halogens or other electrophiles.

Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the biological context and the specific application.

Comparison with Similar Compounds

  • 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

  • 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Uniqueness: 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is unique due to its specific structural features, such as the presence of the cyclopropyl group. This group can influence the compound's reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

6-cyclopropyl-5H-imidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-8(11)6-7(5-1-2-5)13-14-4-3-12-9(6)14/h3-5,13H,1-2H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOOZERABUCZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=NC=CN3N2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 3
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 4
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 5
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 6
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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